molecular formula C18H22Br2N2 B14221099 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide CAS No. 512179-42-9

5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide

Cat. No.: B14221099
CAS No.: 512179-42-9
M. Wt: 426.2 g/mol
InChI Key: RNPOPWQSFJAXBW-UHFFFAOYSA-N
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Description

5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a dihydrobenzo[c][1,5]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions.

    Introduction of the hexyl chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a suitable hexyl halide reacts with the naphthyridine core.

    Bromination: The final step involves the bromination of the hexyl chain, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the hexyl chain can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling reactions: The naphthyridine core can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Phenanthridine derivatives: These compounds have a similar fused-ring system but differ in the arrangement of nitrogen atoms and substituents.

Uniqueness

5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is unique due to the presence of the bromine atom on the hexyl chain and the specific arrangement of the naphthyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

512179-42-9

Molecular Formula

C18H22Br2N2

Molecular Weight

426.2 g/mol

IUPAC Name

5-(6-bromohexyl)-6H-benzo[c][1,5]naphthyridin-1-ium;bromide

InChI

InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-15-8-3-4-9-16(15)18-17(21)10-7-12-20-18;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H

InChI Key

RNPOPWQSFJAXBW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(N1CCCCCCBr)C=CC=[NH+]3.[Br-]

Origin of Product

United States

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